Isoindolin-5-ylmethanamine CAS number and molecular weight
Isoindolin-5-ylmethanamine CAS number and molecular weight
An In-Depth Technical Guide to Isoindolin-5-ylmethanamine: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of isoindolin-5-ylmethanamine, a pivotal chemical intermediate for researchers and professionals in drug development. The document details the compound's core physicochemical properties, including its definitive CAS number and molecular weight, and delves into its synthesis, chemical reactivity, and significant applications as a structural scaffold in medicinal chemistry. A validated, step-by-step experimental protocol for a representative derivatization reaction is provided to demonstrate its practical utility. This guide serves as an essential resource, combining theoretical insights with actionable methodologies for leveraging isoindolin-5-ylmethanamine in the synthesis of novel molecular entities.
Introduction: The Significance of the Isoindoline Scaffold
Heterocyclic compounds are a cornerstone of modern pharmaceuticals, with the isoindoline core holding a place of particular importance.[1] This bicyclic framework, consisting of a benzene ring fused to a five-membered pyrrolidine ring, is a privileged scaffold found in numerous natural products and commercial drugs.[1][2][3] Derivatives of isoindoline exhibit a remarkable range of biological activities, including antitumor, anti-inflammatory, and diuretic properties.[2][4]
Isoindolin-5-ylmethanamine (Figure 1) is a key derivative of this core structure. It is distinguished by a methanamine (-CH₂NH₂) group at the 5-position of the isoindoline's benzene ring.[5] This substitution is critical, as it provides a reactive primary amino group that serves as a versatile synthetic handle for further molecular elaboration, making it an invaluable building block for constructing complex drug candidates.
Figure 1: Chemical Structure of Isoindolin-5-ylmethanamine
A 2D representation of Isoindolin-5-ylmethanamine.
Physicochemical and Structural Data
Accurate identification and characterization are fundamental to all chemical research. The essential data for isoindolin-5-ylmethanamine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 910292-33-0 | [5][6] |
| Molecular Formula | C₉H₁₂N₂ | [6] |
| Molecular Weight | 148.21 g/mol | [5][6] |
| IUPAC Name | (2,3-Dihydro-1H-isoindol-5-yl)methanamine | |
| SMILES | NCC1=CC2=C(CNC2)C=C1 | [6] |
| InChI Key | SJMBHSUNHWDOJC-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
Synthetic Route: Reduction of Isoindoline-5-carbonitrile
A common and efficient laboratory-scale synthesis of isoindolin-5-ylmethanamine involves the chemical reduction of the corresponding nitrile, isoindoline-5-carbonitrile. This transformation is a cornerstone of amine synthesis, converting the cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂).
Several reducing agents can accomplish this, with the choice depending on substrate compatibility, desired reaction conditions, and scale.
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Lithium Aluminium Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides high yields. It is typically used in anhydrous ethereal solvents like THF or diethyl ether. Its high reactivity necessitates careful handling under inert atmosphere.
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Borane (BH₃•THF or B₂H₆): A milder alternative to LiAlH₄, offering better selectivity for nitrile reduction in the presence of other reducible functional groups (e.g., esters, carboxylic acids).
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Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a metal catalyst such as Raney Nickel or Palladium on Carbon (Pd/C). It is often considered a "greener" alternative and is highly scalable, though it may require specialized high-pressure equipment.
Diagram: General Synthesis Workflow
Workflow for the synthesis of Isoindolin-5-ylmethanamine.
Key Reactions and Derivatization Strategies
The synthetic value of isoindolin-5-ylmethanamine lies in the reactivity of its primary amine. This functional group is a nucleophilic center that readily participates in a variety of classical organic reactions, allowing for the introduction of diverse molecular fragments.
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Acylation/Sulfonylation: The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) yields stable amide and sulfonamide derivatives, respectively. This is a primary strategy for structure-activity relationship (SAR) studies.
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Reductive Amination: Condensation with an aldehyde or ketone forms a transient imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a secondary or tertiary amine. This is one of the most powerful methods for C-N bond formation.
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Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, which are common pharmacophores in drug design.
Experimental Protocol: Synthesis of N-((2,3-dihydro-1H-isoindol-5-yl)methyl)acetamide
This protocol details a representative acylation reaction, a fundamental step in utilizing isoindolin-5-ylmethanamine as a building block.
Objective: To synthesize an amide derivative via acylation of the primary amine.
Materials:
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Isoindolin-5-ylmethanamine (1.0 eq)
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Acetyl chloride (1.1 eq)
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Triethylamine (TEA) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add isoindolin-5-ylmethanamine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
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Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise via syringe.
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Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and triethylamine hydrochloride salt.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and salts, ensuring a cleaner crude product.
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Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude N-((2,3-dihydro-1H-isoindol-5-yl)methyl)acetamide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Conclusion
Isoindolin-5-ylmethanamine is a high-value chemical intermediate whose utility is defined by its robust isoindoline core and its synthetically versatile primary amine. Its confirmed CAS number (910292-33-0) and molecular weight (148.21 g/mol ) provide the foundational identifiers for its procurement and use. The straightforward access to this compound via nitrile reduction, combined with its predictable reactivity in key C-N bond-forming reactions, solidifies its role as a critical building block for drug discovery professionals engaged in the design and synthesis of next-generation therapeutics.
References
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